(2-Cyclopropylfuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylfuran-3-yl)methanol is an organic compound with the molecular formula C8H10O2 It features a furan ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylfuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclopropylfuran-3-carboxylic acid followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopropylfuran-3-carboxylic acid or 2-Cyclopropylfuran-3-aldehyde.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Cyclopropylfuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and cyclopropyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanol: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylfuran: Lacks the hydroxymethyl group.
3-Furylmethanol: Similar structure but with the hydroxymethyl group at a different position.
Uniqueness
(2-Cyclopropylfuran-3-yl)methanol is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(2-cyclopropylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H10O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
InChI Key |
WYPNXLFDGXTNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.